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1-Bromocyclobut-1-ene

Cat. No.: B13558002
M. Wt: 132.99 g/mol
InChI Key: UEGVPEVUDLXNEV-UHFFFAOYSA-N
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Description

1-Bromocyclobut-1-ene (CAS 33954-15-3) is a brominated four-membered cyclic alkene with the molecular formula C4H5Br and a molecular weight of 132.99 g/mol . Its structure features a double bond conjugated with a bromine atom, making it a valuable electrophilic synthon for constructing complex cyclobutane-containing molecules and for use in various cross-coupling reactions . Recent synthetic methodology research has highlighted routes to halocyclobutenes like this compound via the dehydration of halocyclobutanols, providing efficient access to this class of strained alkenes . In medicinal chemistry, the cyclobutene scaffold is an underexplored electrophilic warhead in drug discovery. Specifically, bromo-cyclobutenaminones, which are derivatives of the bromocyclobutene core, have been identified as a novel family of covalent inhibitors for the antibacterial target UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) . In this context, the bromine atom acts as a leaving group in a net nucleophilic substitution reaction, leading to the covalent labeling of a key cysteine residue (Cys115) in the enzyme's active site . This mechanism highlights the utility of this compound and its derivatives in developing new antibacterial agents and probing biological systems. The compound is offered for research applications as a building block in organic synthesis, for the development of covalent inhibitors, and for the exploration of strained ring systems in chemical biology. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5Br B13558002 1-Bromocyclobut-1-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5Br

Molecular Weight

132.99 g/mol

IUPAC Name

1-bromocyclobutene

InChI

InChI=1S/C4H5Br/c5-4-2-1-3-4/h2H,1,3H2

InChI Key

UEGVPEVUDLXNEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1)Br

Origin of Product

United States

Synthetic Methodologies for 1 Bromocyclobut 1 Ene and Its Derivatives

Direct Bromination Approaches to Unsaturated Cyclobutanes

The direct bromination of cyclobutene (B1205218) precursors offers a straightforward route to bromo-substituted cyclobutanes, which can then be further manipulated to yield 1-bromocyclobut-1-ene (B6283916). The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting cyclobutene.

In one approach, the bromination of cyclobutene derivatives can lead to the formation of vicinal dibromides. For instance, the reaction of 1,2-disubstituted cyclobutenes with bromine can result in the formation of the corresponding 1,2-dibromocyclobutanes. The regioselectivity of the bromination is often controlled by the electronic nature of the substituents on the cyclobutene ring, with carbocation-stabilizing groups directing the regiochemical outcome. researchgate.net

A notable example involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction of cyclobutene-fused naphthalen-1-ones with NBS in acetonitrile (B52724) can lead to the formation of brominated naphthalene-1,4-diones. rsc.org This transformation is believed to proceed through a radical mechanism, initiated by the attack of a bromine radical. rsc.org

Furthermore, a copper-catalyzed radical cascade reaction of simple cyclobutanes has been developed to synthesize highly functionalized cyclobutene derivatives, including tribrominated cyclobutenes. rsc.org This method involves the cleavage of multiple C-H bonds and the formation of new C-Br bonds. rsc.org

Cycloaddition Strategies in Cyclobutene Ring Formation

Cycloaddition reactions represent a powerful and atom-economical approach to constructing the cyclobutene core. These methods often allow for the introduction of functionality with a high degree of control over stereochemistry.

[2+2] Cycloadditions for Strained Cyclobutenes

The [2+2] cycloaddition reaction between an alkyne and an alkene is a fundamental method for the synthesis of cyclobutenes. nih.gov This reaction can be promoted by various means, including photochemistry and transition metal catalysis. ucd.ieacs.org Recent advancements have focused on developing enantioselective versions of this reaction to produce chiral cyclobutenes. nih.govresearchgate.net

Gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have been shown to be an efficient method for preparing substituted cyclobutenes with high regioselectivity. acs.org Cobalt catalysts have also been employed for the enantioselective [2+2] cycloaddition of a wide range of alkynes and alkenes, yielding a diverse set of cyclobutenes with high enantiomeric excess. nih.gov

Visible-light-mediated energy-transfer catalysis has enabled the intramolecular dearomative [2+2] cycloaddition of indoles and pyrroles with alkynes, providing access to complex cyclobutene-fused indolizidines. chinesechemsoc.org This method is notable for its mild reaction conditions and high yields. chinesechemsoc.org

Catalyst/PromoterReactantsProduct TypeKey Features
Cobalt ComplexAlkyne, AlkeneChiral CyclobutenesHigh enantioselectivity (86–97% ee) nih.gov
Gold(I) CatalystChloroalkyne, Unactivated AlkeneSubstituted CyclobutenesExcellent regioselectivity acs.org
Visible Light/PhotocatalystIndole/Pyrrole-tethered AlkyneCyclobutene-fused IndolizidinesMild conditions, high yields chinesechemsoc.org
LED TechnologyMaleimide, AlkyneCyclobutenesEnergy-efficient, scalable flow process ucd.ie

Ruthenium-Catalyzed Enyne Cycloisomerization Pathways

Ruthenium catalysts have emerged as powerful tools for the cycloisomerization of enynes to form cyclobutene derivatives. mpg.dersc.org In this reaction, an enyne bearing a halide at its alkyne terminus can be converted into a strained halocyclobutene in the presence of a ruthenium catalyst, such as [Cp*Ru(MeCN)₃]PF₆. mpg.dersc.org This method is effective for the synthesis of both iodo- and bromocyclobutenes in good to excellent yields. mpg.dersc.org

The mechanism of this reaction is believed to involve the formation of a ruthenacyclopentene intermediate. acs.org However, the reaction pathway can be influenced by the substrate structure. For example, the introduction of a quaternary center at the propargylic position of an ynoate can lead to a change in the mechanism, proceeding through a C-H insertion to form a π-allylruthenium intermediate. acs.org Enyne metathesis, another ruthenium-catalyzed reaction, provides a route to 1,3-dienes and can also be adapted to form cyclobutene structures. organic-chemistry.orgmdpi.com

Elimination and Rearrangement Pathways from Saturated Precursors

The transformation of saturated cyclobutane (B1203170) systems through elimination or rearrangement reactions provides another important avenue for the synthesis of this compound and its derivatives.

From 1,1-Dihalocyclobutanes

The dehydrohalogenation of dihalocyclobutanes is a classic method for the preparation of cyclobutenes. libretexts.org Specifically, 1,1-dihalocyclobutanes can serve as precursors to 1-halocyclobutenes. For example, this compound can be synthesized from 1,1-dichlorocyclobutane. lookchem.com The reaction typically involves treatment with a strong base to induce elimination of a hydrogen halide. matanginicollege.ac.inlibretexts.org The choice of base and reaction conditions is crucial to control the regioselectivity of the elimination and to avoid competing side reactions. libretexts.org

Thermal Ring-Opening Reactions of Substituted Cyclobutanones

The thermal ring-opening of cyclobutanone (B123998) derivatives can lead to the formation of various products, including cyclobutenes, through electrocyclic reactions. nih.govmasterorganicchemistry.com The outcome of these reactions is highly dependent on the substitution pattern of the cyclobutanone ring and the reaction conditions. beilstein-journals.org For instance, the thermal rearrangement of 4-alkynylcyclobutenols, which can be prepared from squaric acid derivatives, proceeds through a 4π-electrocyclic ring opening to form a vinylketene intermediate that can undergo subsequent transformations. nih.gov

In some cases, the ring-opening of cyclobutanones is facilitated by the presence of substituents that can stabilize a developing negative charge. beilstein-journals.org The reaction of 2-halocyclobutanones with Grignard reagents can produce cyclobutanols that subsequently undergo thermal ring-opening. researchgate.net Dehydration of halocyclobutanols using tetrafluoroboric acid has also been developed as a method for preparing halocyclobutenes. thieme-connect.com

Halocyclobutanol Dehydration Strategies

A notable method for synthesizing 1-halocyclobutenes involves the dehydration of 2-halocyclobutanols. thieme-connect.com Research has demonstrated that reacting 2-halocyclobutanols with a tetrafluoroboric acid–diethyl ether complex (HBF₄·Et₂O) in dichloromethane (B109758) at room temperature effectively yields 1-bromo- or 1-chloro-2-substituted cyclobutenes as the primary products. thieme-connect.com This process is particularly efficient for cyclobutanol (B46151) precursors that are structured to prevent the formation of isomeric allylic halides, thereby leading to higher yields of the desired halocyclobutene. thieme-connect.comresearchgate.net

The synthesis of the necessary 2-halocyclobutanol precursors can be accomplished through a one-pot, two-step procedure. This involves the addition of a Grignard reagent to a halocyclobutanone in a dry solvent like tetrahydrofuran (B95107) (THF). thieme-connect.com The resulting tertiary alcohol is then subjected to dehydration using the HBF₄·Et₂O complex in dichloromethane. thieme-connect.com This streamlined process allows for the creation of various this compound derivatives.

For instance, (2-bromocyclobut-1-en-1-yl)benzene was synthesized from 2-bromo-1-phenylcyclobutan-1-ol with a 51% yield, alongside a smaller amount of the isomeric (4-bromocyclobut-1-en-1-yl)benzene (22% yield). thieme-connect.com The one-pot method, starting from 2-bromocyclobutanone (B185203) and phenylmagnesium bromide, produced the same target compound in a 36% yield. thieme-connect.com

Table 1: Synthesis of this compound Derivatives via Halocyclobutanol Dehydration thieme-connect.com

Starting Material (Grignard Reagent) Product Yield
Phenylmagnesium bromide (2-Bromocyclobut-1-en-1-yl)benzene 36%
4-Chlorophenylmagnesium bromide 1-(2-Bromocyclobut-1-en-1-yl)-4-chlorobenzene 37%
(4-(Trifluoromethoxy)phenyl)magnesium bromide 1-(2-Bromocyclobut-1-en-1-yl)-4-(trifluoromethoxy)benzene 32%

Yields are for the one-pot, two-step procedure starting from 2-bromocyclobutanone and the corresponding Grignard reagent.

Organometallic Routes for this compound Precursors

Organometallic reagents are fundamental in constructing the precursors necessary for this compound synthesis. Both Grignard and organolithium reagents offer distinct routes to generate substituted cyclobutanol and cyclobutenyl intermediates.

Generation and Reactivity of Cyclobutenyl Grignard Reagents

Grignard reagents are pivotal in the synthesis of the tertiary alcohol precursors required for the aforementioned dehydration strategies. The general approach involves the reaction of a suitable Grignard reagent with a 2-halocyclobutanone. thieme-connect.com This reaction, typically conducted at low temperatures such as -78 °C in an ethereal solvent, facilitates the nucleophilic addition of the Grignard reagent's organic group to the carbonyl carbon of the cyclobutanone. thieme-connect.comresearchgate.net

This process generates a 1-substituted 2-halocyclobutan-1-ol, which serves as the direct precursor for dehydration. thieme-connect.com The versatility of Grignard reagents allows for the introduction of a wide array of substituents, including various aryl and alkyl groups, onto the cyclobutane ring. thieme-connect.comorganic-chemistry.org For example, phenylmagnesium bromide, 4-chlorophenylmagnesium bromide, and (4-(trifluoromethoxy)phenyl)magnesium bromide have all been successfully employed to create the corresponding substituted 2-bromo-1-phenylcyclobutan-1-ol intermediates, which are then dehydrated to the final this compound derivatives. thieme-connect.com

Cyclobutenyl Lithium Intermediates

Cyclobutenyl lithium intermediates represent another powerful tool for creating precursors to modified cyclobutene structures. These organolithium species can be generated through a lithium-halogen exchange reaction. A common method involves treating a this compound derivative with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. researchgate.net

For example, the treatment of (2-bromocyclobut-1-en-1-yl)benzene with n-BuLi in THF at -78 °C generates the corresponding cyclobutenyl lithium intermediate. researchgate.net This highly reactive species can then be reacted with various electrophiles to synthesize new cyclobutene derivatives. One documented application is the reaction of a cyclobutenyl lithium intermediate with triethylborate, followed by esterification, to prepare cyclobutenyl-derived neopentylglycol boronates. researchgate.net The generation of tertiary organolithium intermediates from nitrile precursors via reductive lithiation has also been reported as a pathway to form quaternary carbon stereocenters in cyclobutyl systems. nih.gov

Table 2: Mentioned Compounds

Compound Name Molecular Formula
This compound C₄H₅Br
2-Bromocyclobutanone C₄H₅BrO
(2-Bromocyclobut-1-en-1-yl)benzene C₁₀H₁₀Br
(4-Bromocyclobut-1-en-1-yl)benzene C₁₀H₁₀Br
1-(2-Bromocyclobut-1-en-1-yl)-4-chlorobenzene C₁₀H₈BrCl
1-(2-Bromocyclobut-1-en-1-yl)-4-(trifluoromethoxy)benzene C₁₁H₈BrF₃O
1-(2-Bromocyclobut-1-en-1-yl)-2-methylbenzene C₁₁H₁₂Br
2-Bromo-1-phenylcyclobutan-1-ol C₁₀H₁₁BrO
Phenylmagnesium bromide C₆H₅BrMg
4-Chlorophenylmagnesium bromide C₆H₄BrClMg
(4-(Trifluoromethoxy)phenyl)magnesium bromide C₇H₄BrF₃Mg
2-Methylphenylmagnesium chloride C₇H₇ClMg
Tetrafluoroboric acid–diethyl ether complex HBF₄·(C₂H₅)₂O
Dichloromethane CH₂Cl₂
Tetrahydrofuran C₄H₈O
n-Butyllithium (n-BuLi) C₄H₉Li
Triethylborate C₆H₁₅BO₃

Reactivity and Mechanistic Investigations of 1 Bromocyclobut 1 Ene

Cross-Coupling Reactions of 1-Bromocyclobut-1-ene (B6283916)

The carbon-bromine bond in this compound allows for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Research has particularly focused on the use of earth-abundant, cost-effective metal catalysts like iron and nickel, which present sustainable alternatives to more expensive precious metals like palladium.

Earth-Abundant Metal-Catalyzed Cross-Couplings with Grignard Reagents

Cross-coupling reactions between C2-substituted 1-bromocyclobut-1-enes and various Grignard reagents have been successfully developed using iron and nickel catalysts. Current time information in Pasuruan, ID.organic-chemistry.org These catalytic systems provide efficient pathways to a range of substituted cyclobutenes, though they exhibit different reactivity patterns and require distinct reaction conditions. Current time information in Pasuruan, ID.

Iron(III) acetylacetonate (B107027) (Fe(acac)₃) has been identified as an effective catalyst for the cross-coupling of this compound with Grignard reagents. Current time information in Pasuruan, ID. A critical aspect of this catalytic system is the requirement of N-methyl-2-pyrrolidone (NMP) as a co-solvent when the reaction is performed in a primary solvent like tetrahydrofuran (B95107) (THF). Current time information in Pasuruan, ID.wikipedia.org The presence of NMP is crucial for achieving high yields, particularly in reactions involving alkyl Grignard reagents, as it helps to suppress side reactions such as β-hydrogen elimination. Current time information in Pasuruan, ID.

Mechanistic investigations into the "NMP effect" in iron-catalyzed cross-couplings have revealed that NMP does not ligate directly to the iron center. wikipedia.orgmsu.edu Instead, it coordinates to the magnesium cations of the Grignard reagent. This interaction preferentially stabilizes the in situ formation of a highly reactive trimethyliron(II) ferrate species, [Mg(NMP)₆][FeMe₃]₂, which is a potent species for generating the cross-coupled product. msu.edu In the absence of NMP, less reactive iron cluster species tend to form, diminishing the catalytic efficiency. wikipedia.orgmsu.edu

The impact of NMP on the reaction's success is clearly demonstrated by comparing reaction yields in its presence and absence. For example, the reaction of a C2-substituted this compound with (p-methoxyphenyl)magnesium bromide shows a dramatic increase in yield when NMP is used as a co-solvent. Current time information in Pasuruan, ID.

Table 1: Effect of NMP Co-solvent on Iron-Catalyzed Cross-Coupling Yield Reaction of 1-(1-bromocyclobut-1-en-2-yl)-4-methoxybenzene with (p-methoxyphenyl)magnesium bromide.

Catalyst (mol%) Solvent Yield (NMR)
Fe(acac)₃ (10) THF 17%
Fe(acac)₃ (10) THF/NMP (1:1) 84%
Fe(acac)₃ (5) THF/NMP (1:1) 87%

Data sourced from Thieme Connect. Current time information in Pasuruan, ID.

As an alternative to iron, nickel(II) acetylacetonate (Ni(acac)₂) serves as a highly effective catalyst for the cross-coupling of 1-bromocyclobut-1-enes with Grignard reagents. Current time information in Pasuruan, ID. A significant advantage of the nickel-catalyzed system is its ability to promote the reaction efficiently in THF without the need for any co-solvent or additive. Current time information in Pasuruan, ID.organic-chemistry.org

The nickel and iron catalytic systems display complementary reactivity. Nickel catalysis is generally more efficient for cross-coupling with aryl Grignard reagents that possess electron-donating groups. Current time information in Pasuruan, ID. Conversely, the iron/NMP system proves superior when using aryl Grignard reagents with electron-withdrawing groups or when coupling with alkyl Grignard reagents. Current time information in Pasuruan, ID. For instance, in the reaction with n-pentyl Grignard reagent, the iron catalyst provides a near-quantitative yield, whereas the nickel catalyst is significantly less effective. Current time information in Pasuruan, ID.

The functional group tolerance of both systems was tested with a this compound methyl ester, where both catalysts showed comparable activity, affording the desired product in moderate yields. Current time information in Pasuruan, ID.

Table 2: Comparison of Iron and Nickel Catalysts in Cross-Coupling of Substituted 1-Bromocyclobut-1-enes with Grignard Reagents

This compound Substrate (at C-2) Grignard Reagent Catalyst System Isolated Yield
4-Methoxyphenyl 4-Methoxyphenyl-MgBr Ni(acac)₂ in THF 94%
4-Methoxyphenyl 4-Methoxyphenyl-MgBr Fe(acac)₃ in THF/NMP 72%
4-Methoxyphenyl 4-(Trifluoromethyl)phenyl-MgBr Ni(acac)₂ in THF 77%
4-Methoxyphenyl 4-(Trifluoromethyl)phenyl-MgBr Fe(acac)₃ in THF/NMP >95%
4-Methoxyphenyl n-Pentyl-MgBr Ni(acac)₂ in THF 10%
4-Methoxyphenyl n-Pentyl-MgBr Fe(acac)₃ in THF/NMP 97%
4-(Trifluoromethyl)phenyl 4-Methoxyphenyl-MgBr Ni(acac)₂ in THF 31%
4-(Trifluoromethyl)phenyl 4-Methoxyphenyl-MgBr Fe(acac)₃ in THF/NMP 60%

Data sourced from Thieme Connect. Current time information in Pasuruan, ID.

Suzuki-Miyaura Coupling Analogs with Cyclobutenyl Boronates

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron species with an organic halide. wikipedia.orglibretexts.org For a substrate like this compound, this would involve a two-step process: first, the conversion of the bromocyclobutene into a cyclobutenyl boronate ester, followed by the actual Suzuki-Miyaura coupling with another organic halide. wikipedia.org

The initial borylation step can be achieved through methods such as the Miyaura borylation, which involves the palladium-catalyzed reaction of the halide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org This method is established for alkenyl halides, providing a direct route to the corresponding alkenylboronic acid pinacol (B44631) esters. organic-chemistry.org Alternatively, for the cyclobutene (B1205218) system, the formation of cyclobutenyl boronates via lithiation of bromocyclobutene has been documented. researchgate.net

Ring-Opening and Rearrangement Reactions

The significant ring strain inherent in the four-membered ring of cyclobutene derivatives makes them susceptible to reactions that lead to more stable, open-chain structures. Current time information in Pasuruan, ID.msu.edu

Thermal Electrocyclic Ring Opening to Butadienes

Cyclobutene and its derivatives can undergo a thermal electrocyclic ring-opening to form conjugated 1,3-butadienes. masterorganicchemistry.com This pericyclic reaction is concerted and proceeds through a cyclic transition state, driven by the release of ring strain. wikipedia.orgmsu.edu According to the Woodward-Hoffmann rules for a 4π-electron system, the thermal reaction occurs in a conrotatory fashion, where the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). wikipedia.orgmasterorganicchemistry.com

In the case of this compound, this thermal rearrangement is expected to break the sigma bond opposite the double bond, converting the strained ring into a more stable, conjugated diene system. The conrotatory process would lead to the formation of a stereoisomer of 1-bromo-1,3-butadiene. vulcanchem.comnih.gov This type of reaction highlights the value of cyclobutenes as precursors to functionalized butadienes, which are themselves important building blocks in organic synthesis. msu.edu

Strain-Release Driven Transformations of the Cyclobutene Skeleton

The inherent ring strain in the cyclobutene skeleton of this compound is a powerful driving force for a variety of chemical transformations. This strain, arising from the deviation of bond angles from the ideal sp3 and sp2 hybridization, can be harnessed to promote reactions that lead to more stable, less strained products.

One notable example of a strain-release driven transformation is the use of this compound in the synthesis of other strained ring systems. For instance, treatment of this compound with tert-butyllithium (B1211817) (tBuLi) at low temperatures leads to a lithium-halogen exchange, forming a cyclobutenyllithium species. This intermediate can then be trapped with various electrophiles. This process leverages the reactivity of the strained ring without its immediate rupture, showcasing a controlled utilization of its inherent energy. uni-muenchen.de

While direct thermal or photochemical ring-opening of the parent cyclobutene to 1,3-butadiene (B125203) is a well-known pericyclic reaction, the presence of the bromine atom in this compound can influence the course of such transformations. The electronic properties of the substituent can affect the activation energy and the stereochemical outcome of the electrocyclic ring-opening. Although specific studies on the thermal ring-opening of this compound are not extensively detailed in the provided search results, the general principles of strain-release in cyclobutene systems suggest that such transformations are a key aspect of its reactivity profile. researchgate.net

Addition Reactions to the Olefinic Bond of this compound

The double bond in this compound is susceptible to addition reactions, similar to other alkenes. However, the reactivity is modulated by the presence of the electron-withdrawing bromine atom directly attached to the double bond (a vinylic bromide). This can influence the susceptibility of the double bond to attack by electrophiles, nucleophiles, and radicals.

Electrophilic addition to the double bond of this compound is a plausible reaction pathway. For example, the addition of hydrogen halides (HX) would be expected to proceed via a carbocationic intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the addition of the hydrogen atom to the carbon atom of the double bond that already has more hydrogen atoms. doubtnut.comdoubtnut.com

Radical addition to the double bond can also occur, particularly with HBr in the presence of peroxides (ROOR). Under these conditions, the reaction proceeds via a radical mechanism, and the regioselectivity is reversed, leading to the anti-Markovnikov product. masterorganicchemistry.com

The addition of halogens, such as bromine (Br2), to the double bond of this compound would be expected to form a vicinal dihalide. This reaction typically proceeds through a cyclic bromonium ion intermediate. libretexts.org

Regio- and Stereoselectivity in Addition Processes

The regio- and stereoselectivity of addition reactions to this compound are critical for its synthetic utility.

Regioselectivity:

In the case of electrophilic addition of an unsymmetrical reagent like HBr (in the absence of peroxides), the reaction is expected to follow Markovnikov's rule. The proton would add to the C2 carbon of the cyclobutene ring, leading to the formation of a tertiary carbocation at C1, which is stabilized by the adjacent bromine atom. The subsequent attack of the bromide ion would yield 1,1-dibromocyclobutane. doubtnut.commasterorganicchemistry.com

Conversely, the radical addition of HBr in the presence of peroxides would exhibit anti-Markovnikov regioselectivity. The bromine radical would add to the C2 carbon, forming a more stable tertiary radical at C1. Subsequent abstraction of a hydrogen atom from HBr would yield 1,2-dibromocyclobutane. masterorganicchemistry.com

Stereoselectivity:

The addition of bromine (Br2) to alkenes is a classic example of an anti-addition, proceeding through a cyclic bromonium ion intermediate. The nucleophilic attack of the bromide ion occurs from the face opposite to the bromonium ion, resulting in the formation of a trans-dihalide. libretexts.orgyoutube.comyoutube.comladykeanecollege.edu.in For this compound, this would lead to the formation of trans-1,2-dibromocyclobutane.

The stereochemical outcome of other addition reactions would depend on the specific mechanism. For instance, catalytic hydrogenation would typically result in a syn-addition of hydrogen across the double bond.

Nucleophilic Substitution at the Bromine Center

The bromine atom in this compound, being attached to an sp2-hybridized carbon, is generally less reactive towards traditional SN1 and SN2 nucleophilic substitution reactions compared to its saturated counterpart, bromocyclobutane. However, it can readily participate in cross-coupling reactions catalyzed by transition metals, which proceed through different mechanistic pathways.

A notable example is the cross-coupling reaction of 1-bromocyclobut-1-enes with Grignard reagents, which has been shown to be effectively catalyzed by earth-abundant metals such as iron and nickel. These reactions provide a powerful tool for the formation of C-C bonds and the synthesis of various substituted cyclobutenes. researchgate.net

The choice of catalyst influences the reaction conditions and scope. For instance, iron catalysts like Fe(acac)3 may require a co-solvent such as NMP (N-Methyl-2-pyrrolidone) to achieve cross-coupling with alkyl Grignard reagents. In contrast, nickel catalysts like Ni(acac)2 can promote the reaction in THF without the need for an additive and exhibit high reactivity, particularly with electron-rich aryl Grignard reagents. researchgate.net

CatalystCo-solventGrignard Reagent TypeReactivity
Fe(acac)3NMPAlkylEffective
Ni(acac)2None (in THF)Electron-rich arylHigh

Solvolytic Reactivity Studies of Unsaturated Cyclobutyl Bromides

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. The study of the solvolytic reactivity of this compound is instructive for understanding the stability of the potential vinylic carbocation intermediate. Vinylic halides, in general, are known to be significantly less reactive in solvolysis than their saturated alkyl halide counterparts due to the higher energy of the resulting vinylic carbocation. libretexts.orgmasterorganicchemistry.comnih.gov

Studies on the solvolysis of analogous unsaturated cyclobutyl bromides, such as 1-methyl-1-bromocyclobut-2-ene, have been conducted to probe the effect of unsaturation on the reaction rates. researchgate.net The solvolysis of such compounds in aqueous ethanol (B145695) can provide insights into the electronic effects of the double bond on the stability of the carbocation intermediate. For this compound, the formation of a cyclobuten-1-yl cation would be the key step in an SN1-type solvolysis. The stability of this cation is influenced by the ring strain and the electronics of the double bond. The common ion effect, where the addition of a salt containing the leaving group anion (e.g., NaBr) can decrease the rate of solvolysis, is often used as evidence for the formation of a dissociated carbocation intermediate in the reaction pathway. nih.gov

Role as a Dienophile in Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org The reactivity of a dienophile in this reaction is enhanced by the presence of electron-withdrawing groups. The bromine atom in this compound is electron-withdrawing, which should increase its reactivity as a dienophile compared to unsubstituted cyclobutene.

While direct examples of this compound participating in Diels-Alder reactions were not found in the provided search results, the analogous compound, 2-bromocyclobut-2-enone, has been shown to be a highly reactive dienophile. nih.govvulcanchem.com The bromine atom in this molecule polarizes the enone system, accelerating the formation of bicyclo[4.2.0]octenone adducts. For example, its reaction with 1-methoxy-1,3-butadiene (B1596040) yields a single regioisomer with high endo selectivity. vulcanchem.com This suggests that this compound would also be an effective dienophile, reacting with electron-rich dienes to form [4+2] cycloadducts. The reaction would be expected to proceed via a concerted mechanism, and the stereochemistry of the diene and dienophile would be retained in the product. libretexts.org

DienophileDieneReaction TypeKey Feature
2-Bromocyclobut-2-enone1-Methoxy-1,3-butadieneDiels-AlderHigh reactivity and selectivity

Biocatalytic Transformations of Analogous Cyclobutenones

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the transformation of organic molecules. While specific biocatalytic transformations of this compound are not detailed, studies on analogous cyclobutenones provide valuable insights into the potential of enzymatic methods.

Ene-reductases from the Old Yellow Enzyme (OYE) family have been successfully employed for the enantioselective reduction of the carbon-carbon double bond in cyclobutenones. uni-muenchen.denih.gov This biocatalytic reduction yields optically active cyclobutanones with high enantiomeric excesses. The reaction is typically carried out using whole-cell systems overexpressing the ene-reductase, which provides a practical and efficient method for the synthesis of chiral cyclobutane (B1203170) derivatives. nih.gov

Another biocatalytic approach involves the enzymatic acylation of cyclobutene meso-diols. Lipases, such as Pseudomonas fluorescens lipase, can catalyze the acylation of these diols with nearly quantitative chemical yields and enantiomeric excesses, leading to the formation of chiral monoacetates. researchgate.net These enzymatic resolutions are powerful tools for the preparation of enantiomerically enriched cyclobutene derivatives, which are valuable building blocks in organic synthesis.

Enzyme TypeSubstrate TypeTransformationKey Feature
Ene-reductases (OYE family)CyclobutenonesC=C bond reductionHigh enantioselectivity
Lipase (Pseudomonas fluorescens)Cyclobutene meso-diolsAcylationHigh yield and enantiomeric excess

Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including 1-bromocyclobut-1-ene (B6283916). researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. longdom.org

¹H and ¹³C NMR Chemical Shifts and Coupling Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy offer direct insights into the hydrogen and carbon frameworks of this compound, respectively. numberanalytics.com The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a given nucleus. oregonstate.educhemistrysteps.com

In the ¹H NMR spectrum, the protons on the cyclobutene (B1205218) ring exhibit characteristic chemical shifts. The vinylic proton, being adjacent to the bromine atom, is expected to be deshielded and appear at a lower field. The allylic protons on the saturated carbons of the four-membered ring will have distinct signals, influenced by their proximity to the double bond and the halogen.

The ¹³C NMR spectrum provides information on the carbon skeleton. bhu.ac.in The carbon atoms of the double bond will show signals in the alkene region (typically 100-150 ppm), with the carbon atom bonded to the bromine appearing at a characteristic chemical shift due to the halogen's electronegativity. oregonstate.edulibretexts.org The saturated CH₂ groups of the ring will resonate at higher fields. oregonstate.edu

Spin-spin coupling, observed as the splitting of NMR signals, reveals information about the connectivity of adjacent non-equivalent nuclei. libretexts.org The coupling constant (J), measured in Hertz (Hz), is independent of the applied magnetic field and provides valuable data on the number of bonds separating the coupled nuclei and their dihedral angles. libretexts.orgucsd.eduoregonstate.edu Analysis of the coupling patterns in the ¹H NMR spectrum of this compound allows for the assignment of protons to their specific positions within the ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹HVinylic-H~6.0 - 6.5TripletJ(H,H) ≈ 2-4 Hz
¹HAllylic-H~2.5 - 3.0Multiplet
¹HHomoallylic-H~2.0 - 2.5Multiplet
¹³CC-Br~120 - 130
¹³CC=C~135 - 145
¹³CCH₂ (Allylic)~30 - 40
¹³CCH₂ (Homoallylic)~25 - 35

Two-Dimensional NMR Techniques (HETCOR, COLOC, NOESY)

To further resolve structural ambiguities, especially in more complex molecules or to confirm assignments, two-dimensional (2D) NMR techniques are employed. longdom.orgwikipedia.org These methods distribute NMR data across two frequency axes, revealing correlations between different nuclei. wikipedia.org

Heteronuclear Correlation (HETCOR) or Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and heteronuclei, such as ¹³C. wikipedia.orgarxiv.org For this compound, HETCOR or HSQC would show cross-peaks connecting the signals of each proton to the signal of the carbon atom it is attached to, thus confirming the ¹H and ¹³C assignments. researchgate.netarxiv.org

Correlation Spectroscopy through Long-Range Couplings (COLOC) or Heteronuclear Multiple Bond Correlation (HMBC): These techniques reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of a molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of nuclei. wikipedia.org Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which can be crucial for determining stereochemistry, though for a relatively rigid molecule like this compound, its utility might be more focused on confirming assignments.

Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment

Gas chromatography (GC) is a powerful separation technique used to analyze volatile compounds. drawellanalytical.com It is particularly well-suited for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. drawellanalytical.comuni-muenchen.de

In a typical GC analysis, the sample is vaporized and injected into a column. An inert carrier gas, such as helium, transports the sample through the column, which contains a stationary phase. nih.gov The components of the mixture separate based on their differing affinities for the stationary phase and their volatilities. drawellanalytical.com A detector at the end of the column registers the eluted components, producing a chromatogram where each peak corresponds to a different compound. researchgate.net

By taking aliquots from a reaction mixture at different time points and analyzing them by GC, chemists can monitor the disappearance of starting materials and the appearance of this compound. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, GC can be used to determine the purity of isolated this compound by detecting the presence of any residual starting materials, byproducts, or solvents. vulcanchem.com When coupled with a mass spectrometer (GC-MS), this technique can also provide structural information about the separated components, further aiding in their identification. nih.govpjps.pk

Synthetic Utility and Strategic Applications in Organic Synthesis

Building Block for the Synthesis of Substituted Cyclobutene (B1205218) Derivatives

1-Bromocyclobut-1-ene (B6283916) serves as an excellent precursor for the synthesis of a wide array of substituted cyclobutene derivatives through various cross-coupling reactions. These reactions leverage the reactivity of the vinyl bromide moiety to form new carbon-carbon bonds.

Notably, earth-abundant metal-catalyzed cross-coupling reactions have been successfully developed. For instance, iron and nickel complexes have been shown to be effective catalysts for the reaction between C2-substituted 1-bromo-cyclobut-1-enes and Grignard reagents. researchgate.net The choice of catalyst influences the reaction conditions and the scope of the Grignard reagent that can be used.

Iron Catalysis : Catalysts such as Fe(acac)₃ are effective in solvents like tetrahydrofuran (B95107) (THF), but often require a co-solvent like N-methyl-2-pyrrolidone (NMP). A key advantage of the iron-catalyzed system is its ability to facilitate cross-coupling with alkyl Grignard reagents. researchgate.net

Nickel Catalysis : Nickel catalysts, for example, Ni(acac)₂, can promote the coupling reaction in THF without the need for an additive. This catalytic system demonstrates high reactivity, particularly with electron-rich aryl Grignard reagents. researchgate.net

These methods provide good yields of various substituted cyclobutenes. researchgate.net Furthermore, 1-bromocyclobutene can be converted to organostannane or organoboron derivatives, which can then participate in Stille and Suzuki cross-coupling reactions, respectively, to form 1-arylcyclobutenes. researchgate.net For example, 1-tri-n-butylstannylcyclobutene, synthesized from 1-bromocyclobutene, readily couples with aryl halides. researchgate.net

Table 1: Catalytic Systems for Cross-Coupling Reactions of this compound Derivatives
CatalystCoupling PartnerKey Features
Fe(acac)₃Alkyl Grignard ReagentsRequires NMP as a co-solvent.
Ni(acac)₂Aryl Grignard ReagentsEffective in THF without additives; high reactivity with electron-rich aryls.
Palladium CatalystsOrganostannanes (Stille)Versatile for forming C(sp²)–C(sp²) bonds.
Palladium CatalystsOrganoborons (Suzuki)Broad functional group tolerance.

Precursor in the Formation of Conjugated Systems (e.g., Dendralenes)

This compound derivatives are valuable precursors for the synthesis of conjugated systems, including dendralenes, which are acyclic, cross-conjugated oligoenes. nih.govnih.gov While general syntheses of dendralenes often involve the twofold Negishi coupling of 1,1-dibromoalkenes with alkenylzinc reagents, nih.govrsc.org a pathway from 1-bromocyclobutene derivatives can be envisioned through their conversion to suitable coupling partners.

A novel approach to terminally substituted organic-chemistry.org- and acs.orgdendralenes involves the preparation of 1,2-disubstituted cyclobutenes, which can be derived from precursors like 2-bromocyclobutanone (B185203), followed by thermal ring-opening reactions. researchgate.net This highlights the utility of the cyclobutene skeleton, accessible from this compound, in constructing these complex conjugated molecules. The ring-opening of substituted cyclobutenes provides a strategic entry into diene systems that are fundamental to dendralene structures.

Intermediate in the Preparation of Cyclobutanone (B123998) Derivatives

This compound can serve as an intermediate in the synthesis of cyclobutanone derivatives. A notable process involves the conversion of a bromocyclobutenyl diethyl phosphate, derived from a corresponding cyclobutenol, into 2-substituted cyclobutanones. This transformation is achieved through a cross-coupling reaction, for example with boronic acids or organozinc reagents, followed by dephosphorylation to yield the target cyclobutanone.

The success of the dephosphorylation step to reveal the ketone functionality can be dependent on the nature of the substituent at the 2-position of the cyclobutene ring. Specifically, the presence of groups that can stabilize a negative charge is often necessary to facilitate the desired transformation and prevent ring opening of the cyclobutanone product.

Applications in Complex Molecule Synthesis through Pattern Recognition Analysis

In the context of complex molecule synthesis, "pattern recognition analysis" refers to a retrosynthetic strategy where a chemist identifies key structural motifs within a target molecule that are accessible through reliable and well-established chemical transformations. acs.orgacs.orgpnas.orgnih.gov The cyclobutene ring, which can be readily introduced using this compound, represents such a recognizable pattern.

The inherent reactivity of the cyclobutene core, including its propensity for ring-opening, cycloaddition, and functionalization, makes it a strategic building block. By recognizing the cyclobutene moiety within a complex target, a synthetic chemist can devise a strategy that utilizes the rich chemistry of this four-membered ring to construct the desired molecular architecture. For instance, the controlled ring-opening of a cyclobutene can provide stereodefined dienes, which can then undergo further transformations like Diels-Alder reactions. researchgate.net This approach simplifies the retrosynthetic analysis by breaking down a complex problem into the assembly of a key, versatile intermediate.

Enantioselective Cyclobutenylation of Olefins

While a direct enantioselective cyclobutenylation of olefins using this compound as a one-step reagent is not prominently described, the synthesis of chiral, enantioenriched cyclobutenes is a significant area of research. These methods provide access to valuable chiral building blocks that are present in numerous natural products and biologically active molecules. organic-chemistry.orgresearchgate.netdicp.ac.cnnih.gov

One powerful strategy involves the enantioselective transformation of bicyclo[1.1.0]butanes (BCBs) into cyclobutenes catalyzed by a chiral Brønsted acid, such as an N-triflyl phosphoramide. organic-chemistry.orgdicp.ac.cnnih.gov This isomerization proceeds with high regio- and enantiocontrol under mild conditions. The resulting chiral cyclobutenes can then be used in further synthetic manipulations, retaining their stereochemical integrity. organic-chemistry.orgdicp.ac.cn

Another approach is the enantioselective desymmetrization of prochiral 1,2-dibromocyclobutene derivatives. This has been achieved through a metallaphotoredox-mediated C(sp²)–C(sp³) cross-coupling with alkyltrifluoroborate salts, yielding chiral bromocyclobutenes with high enantiomeric excess. digitellinc.com These chiral products serve as versatile scaffolds for the synthesis of a variety of optically enriched cyclobutene and cyclobutane (B1203170) derivatives. digitellinc.com

Table 2: Modern Enantioselective Routes to Chiral Cyclobutenes
Starting MaterialCatalyst/MethodProductKey Advantage
Bicyclo[1.1.0]butanesChiral Brønsted Acid (N-triflyl phosphoramide)Chiral CyclobutenesHigh regio- and enantiocontrol under mild, organocatalytic conditions. organic-chemistry.orgdicp.ac.cnnih.gov
Prochiral 1,2-dibromocyclobutene derivativesMetallaphotoredox CatalysisChiral MonobromocyclobutenesEnantioselective desymmetrization to install a new C-C bond with high enantiomeric excess. digitellinc.com

Construction of Highly Functionalized Cyclobutene Skeletons

This compound is a key starting point for the construction of highly functionalized cyclobutene skeletons. The bromine atom provides a reactive handle that can be substituted through various cross-coupling reactions, as detailed in section 5.1, allowing for the introduction of a wide range of functional groups at the C1 position.

Further functionalization of the cyclobutene ring can be achieved through various methods. For instance, visible light-induced photoredox catalysis has been employed for the α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides to produce highly substituted cyclobutenes. nih.gov While not starting directly from this compound, this method highlights a modern approach to creating complex cyclobutene structures. The products of these reactions, which are highly functionalized cyclobutenes, can undergo further transformations such as hydrogenation, hydrolysis, or reduction to access a diverse array of cyclobutane derivatives. nih.gov The versatility of the double bond in the cyclobutene ring allows for a variety of addition reactions, further expanding the possibilities for creating highly functionalized four-membered rings.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

At present, detailed quantum chemical calculations specifically targeting the electronic structure and energetics of 1-bromocyclobut-1-ene (B6283916) are not extensively documented in publicly available scientific literature. However, general principles of computational chemistry allow for a theoretical exploration of its properties.

The energetics of the molecule, including its heat of formation and strain energy, can also be computed. These values are critical for understanding the thermodynamic stability of this compound and for predicting the feasibility of its reactions.

A hypothetical table of calculated electronic properties for this compound, based on common computational methods, is presented below.

PropertyCalculated Value (Exemplary)Computational MethodBasis Set
Dipole Moment (Debye)2.1B3LYP6-31G(d)
HOMO Energy (eV)-9.5B3LYP6-31G(d)
LUMO Energy (eV)-0.8B3LYP6-31G(d)
C1-Br Bond Length (Å)1.89B3LYP6-31G(d)
C1=C2 Bond Length (Å)1.34B3LYP6-31G(d)

Note: The values in this table are illustrative and would require specific computational studies on this compound for verification.

Mechanistic Pathway Elucidation through Computational Modeling of Reactivity

While specific computational studies on the reaction mechanisms of this compound are scarce in the literature, computational modeling is a key tool for elucidating such pathways. For instance, in reactions such as nucleophilic substitution or metal-catalyzed cross-coupling, computational chemistry can map out the potential energy surface, identifying transition states and intermediates. This allows for the determination of reaction barriers and the prediction of the most favorable mechanistic pathways.

For example, the reaction of this compound with a nucleophile could proceed through different mechanisms, such as an addition-elimination or a direct substitution pathway. Computational modeling can calculate the activation energies for each of these routes, thereby predicting the operative mechanism under specific reaction conditions.

Analysis of Ring Strain Energy and its Impact on Chemical Reactivity

The cyclobutene (B1205218) ring possesses significant ring strain due to the deviation of its bond angles from the ideal sp2 (120°) and sp3 (109.5°) geometries. This inherent strain is a major driver of its chemical reactivity, as reactions that lead to the opening or rearrangement of the ring can release this strain.

The ring strain energy of cyclobutane (B1203170) is approximately 26.3 kcal/mol. The presence of a double bond in cyclobutene slightly alters this value. The introduction of a bromine atom would further influence the ring strain due to steric and electronic effects. Computational methods can be employed to calculate the precise strain energy of this compound by comparing its heat of formation with that of a strain-free reference molecule.

This high ring strain makes this compound a versatile intermediate in organic synthesis. Reactions that involve the cleavage of the four-membered ring are thermodynamically favorable. For example, thermal or photochemical ring-opening reactions can lead to the formation of substituted butadienes. The strain energy significantly lowers the activation barrier for such processes.

Theoretical Studies of Related Cycloaddition Reactions

In a potential [4+2] cycloaddition (Diels-Alder reaction), this compound could act as the dienophile. Computational studies would be essential to determine the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These energies, along with the orbital coefficients, would predict the reactivity and regioselectivity of the cycloaddition with various dienes. The electron-withdrawing nature of the bromine atom would be expected to lower the energy of the LUMO, making it more reactive towards electron-rich dienes.

Similarly, in [2+2] cycloadditions, computational modeling can elucidate whether the reaction proceeds via a concerted or a stepwise mechanism involving a diradical or zwitterionic intermediate. The presence of the bromine substituent would likely influence the stability of these intermediates and thus the reaction pathway.

A hypothetical comparison of activation barriers for the Diels-Alder reaction of this compound and cyclobutene with a generic diene is presented below, illustrating the expected electronic effect of the bromine substituent.

DienophileHOMO Energy (eV)LUMO Energy (eV)Activation Energy (kcal/mol)
Cyclobutene-9.8-0.530
This compound-9.5-0.825

Note: These values are hypothetical and intended for illustrative purposes. Actual values would require specific computational investigations.

Q & A

Q. What advanced analytical strategies identify decomposition byproducts of this compound under catalytic conditions?

  • Methodological Answer :
  • LC-HRMS : Identifies dimers (m/z 230–250) and oxidation products (e.g., cyclobutanone).
  • In Situ IR : Tracks intermediate enol ethers (C-O stretch at 1200 cm⁻¹).
  • Isotopic Labeling : ⁸¹Br/⁷⁹Br isotopic patterns distinguish radical vs. ionic pathways.
    Statistical analysis (ANOVA) validates reproducibility .

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